molecular formula C15H22N4O B2704667 1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941968-74-7

1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2704667
CAS RN: 941968-74-7
M. Wt: 274.368
InChI Key: CSKJPQFBAKBLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DMINDU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMINDU is a urea derivative that exhibits a unique chemical structure, which makes it a promising candidate for various research purposes.

Scientific Research Applications

Facile Entry into Polycyclic Meridianin Analogues

Research on the compound involves its utilization in synthesizing new families of meridianin analogues. These analogues are achieved through reactions involving methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various ureas, leading to high yields of 5-(indol-3-yl)-3-substituted-pyrimidine-2,4-diones. This process represents a straightforward method for accessing compounds with potential biological activities (Časar et al., 2005).

Development of Dynamin GTPase Inhibitors

Another significant application involves the focused library development of 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide derivatives as dynamin GTPase inhibitors. These inhibitors show promise in vitro and in cells for their potency against dynamin I and II, demonstrating potential therapeutic applications (Gordon et al., 2013).

Synthesis of Pyrimidine-4(3H)-ones

The compound also serves as a precursor in the synthesis of pyrimidine-4(3H)-ones, showcasing its versatility in organic synthesis. This application is highlighted by the reactions of methyl 3-(dimethylamino) acrylates containing various functional groups with amidines to produce substituted pyrimidones, demonstrating the compound's utility in creating diverse molecular architectures (Sokolenko et al., 2017).

Anticancer Agent Synthesis

Additionally, the compound has been explored in the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their derivatives as potential anticancer agents. This research emphasizes the compound's role in developing new therapeutic agents, demonstrating its relevance in medicinal chemistry (Gaudreault et al., 1988).

Mechanistic Studies in Bioconjugation

The mechanism of amide formation using carbodiimides in aqueous media has also been studied, with implications for bioconjugation. This research provides insights into the reactivity and applications of carbodiimides in biochemical and pharmaceutical fields, further showcasing the breadth of scientific research involving this compound (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-18(2)10-6-9-16-15(20)17-13-11-19(3)14-8-5-4-7-12(13)14/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKJPQFBAKBLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea

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